molecular formula C13H10N6O4S B2723580 N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-04-1

N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2723580
CAS No.: 877630-04-1
M. Wt: 346.32
InChI Key: USPCHICTALMZMR-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic compound featuring the pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This core scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of enzymatic targets. Researchers are exploring derivatives of this scaffold for the development of novel therapeutic agents. Compounds based on the pyrazolo[3,4-d]pyrimidine core have been investigated as potential inhibitors of various kinases and enzymes. For instance, closely related pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of the serum- and glucocorticoid-regulated kinase 1 (SGK1), a target implicated in conditions such as heart failure, cardiac fibrosis, and long QT syndrome . The structural similarity of this scaffold to purines allows it to compete for binding sites, enabling its study in pathways related to cell proliferation and survival. Furthermore, this class of compounds has shown promise in other research areas, including as anti-inflammatory agents through COX-2 inhibition . Its research value lies in its versatility as a chemical tool for probing biological mechanisms and validating new therapeutic targets in oncology, cardiology, and neurology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O4S/c20-10(15-7-1-3-8(4-2-7)19(22)23)6-24-13-16-11-9(5-14-18-11)12(21)17-13/h1-5H,6H2,(H,15,20)(H2,14,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPCHICTALMZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include nitration to introduce the nitro group and thioacetamide formation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties, particularly in the realm of antiviral and anticancer activities. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been evaluated for their ability to inhibit various viral infections and cancer cell proliferation.

Antiviral Activity

Studies have shown that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold demonstrate significant antiviral properties. For example, certain derivatives have been reported to exhibit activity against β-coronaviruses, highlighting their potential in developing antiviral therapeutics .

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. Pyrazolo derivatives have been linked to the inhibition of key enzymes and pathways associated with tumor growth .

Antimicrobial Properties

N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has also been studied for its antimicrobial efficacy. In vitro evaluations have demonstrated its effectiveness against a range of pathogens.

In Vitro Studies

Recent studies reported that derivatives of this compound displayed significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against various bacterial strains including Staphylococcus aureus and Staphylococcus epidermidis . These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Nonlinear Optical Properties

In addition to its biological applications, this compound has been investigated for its nonlinear optical (NLO) properties. The presence of nitro and pyrazole groups contributes to enhanced electron mobility and optical activity.

Potential as NLO Material

Research has indicated that compounds with similar structures exhibit substantial NLO properties due to their molecular hyperpolarizability . This makes them suitable candidates for applications in photonic devices and materials science.

Data Summary Table

Property Details
Chemical Structure This compound
Antiviral Activity Effective against β-coronaviruses; potential for drug development
Anticancer Activity Inhibits tumor growth by targeting specific enzymes
Antimicrobial Activity MIC values as low as 0.22 μg/mL against pathogenic bacteria
NLO Properties Enhanced electron mobility; suitable for photonic applications

Case Studies and Research Findings

  • Antiviral Efficacy : Research published in MDPI highlighted the effectiveness of pyrazolo derivatives against viral infections, showcasing their potential in treating diseases caused by coronaviruses .
  • Antimicrobial Evaluation : A study evaluating various derivatives reported significant antimicrobial activities with specific emphasis on compounds showing synergistic effects with existing antibiotics like Ciprofloxacin .
  • NLO Applications : Computational studies have indicated that the compound's structural features contribute to favorable NLO characteristics, making it a candidate for further exploration in optoelectronic applications .

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group and the pyrazolo[3,4-d]pyrimidine core are key structural features that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, which modulate physicochemical and biological properties. Below is a comparative analysis:

Compound Name / ID Substituents (R1, R2, R3) Molecular Weight Key Features Reference
Target Compound R1: 4-Nitrophenyl; R2: H; R3: 4-Oxo-4,5-dihydro ~387.34 (calc.) Electron-withdrawing nitro group enhances reactivity; thioether linkage improves lipophilicity.
2-((1-(2-Hydroxy-2-Phenylethyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)Thio)-N-(2-Morpholinophenyl)Acetamide (122) R1: 2-Morpholinophenyl; R2: 2-Hydroxy-2-phenylethyl 506.58 Morpholine substituent increases solubility; hydroxyl group may facilitate hydrogen bonding. Yield: 46%, Mp: 193–194°C.
2-((4-Chloro-1-(2-Chloro-2-Phenylethyl)-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)Thio)-N-(2-Morpholinophenyl)Acetamide (123) R1: 2-Morpholinophenyl; R2: 2-Chloro-2-phenylethyl 543.47 Chloro substituents enhance electrophilicity and potential cross-coupling reactivity. Lower yield (44%) due to steric hindrance. Mp: 107–118°C.
2-((1-(2-Chloro-2-Phenylethyl)-4-((3-Chlorophenethyl)Amino)-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)Thio)-N-(2-Morpholinophenyl)Acetamide (118d) R1: 2-Morpholinophenyl; R2: 3-Chlorophenethylamino 662.63 Bulky chlorophenethyl group may reduce membrane permeability but enhance target specificity. Yield: 44%, Mp: 118–124°C.
Pyrazolo-Pyridine-N-Acetamide Derivatives R1: Aryl/heteroaryl; R2: Alkyl/aryl ~450–550 Pyridine instead of pyrimidine core alters electron distribution; lower melting points (e.g., 153–157°C for compound 118e).

Biological Activity

N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their diverse biological activities. The structural formula is as follows:

C17H14N4O4S\text{C}_{17}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

This structure contributes to its potential as an active pharmaceutical ingredient (API).

Research indicates that compounds with similar structural characteristics exhibit various mechanisms of action, including:

  • Antioxidant Activity : The presence of nitro groups can enhance electron donation capabilities, leading to increased antioxidant properties. This has been supported by molecular docking studies that suggest interactions with reactive oxygen species (ROS) .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazolo compounds exhibit significant antimicrobial properties against various pathogens. The compound's structure may facilitate binding to bacterial enzymes or receptors, inhibiting their function .
  • Anticancer Activity : The compound's ability to modulate androgen receptors suggests potential in treating prostate cancer and other androgen-dependent conditions. It has shown high affinity and antagonistic activity in vitro against prostate cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits significant scavenging activity
AntimicrobialEffective against Staphylococcus aureus
AnticancerHigh affinity for androgen receptors
Selective ModulationLow potential for drug-drug interactions

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for some derivatives. This suggests strong bactericidal activity and potential for clinical applications in treating infections .
  • Prostate Cancer Treatment : In vitro studies demonstrated that the compound effectively inhibits the proliferation of prostate cancer cell lines (PC-3), with IC50 values indicating potent antiproliferative effects. This positions it as a candidate for further development in cancer therapeutics .

Research Findings

Recent computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and reactivity of the compound. These studies indicate that the compound's electrophilic nature enhances its interaction with biological targets, making it a promising candidate for drug development .

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